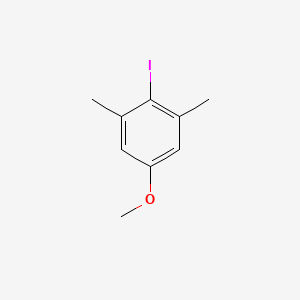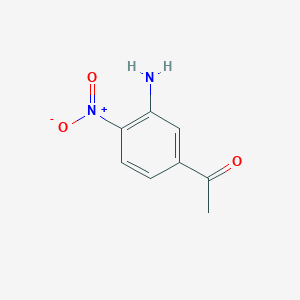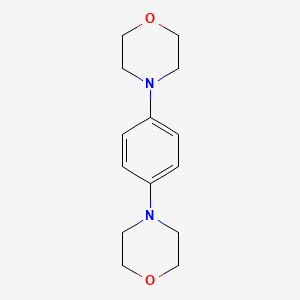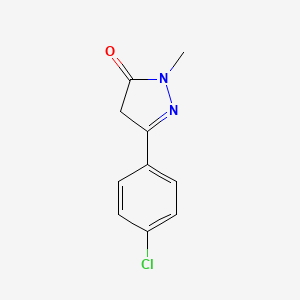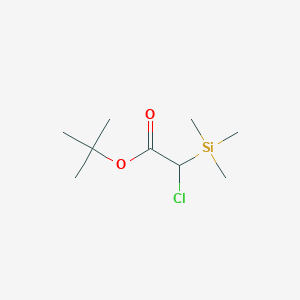
(3,3,4,4-Tetrafluoro-cyclobut-1-enyl)-benzene
Descripción general
Descripción
(3,3,4,4-Tetrafluoro-cyclobut-1-enyl)-benzene, also known as TFCB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. TFCB is a cyclic molecule that contains both cyclobutene and benzene rings, which makes it an interesting target for synthesis and study. In
Aplicaciones Científicas De Investigación
Fluorinated Compounds Synthesis
Polyhalogenated heterocyclic compounds, including those derived from reactions involving hexafluorobut-2-yne, demonstrate significant utility in the synthesis of fluorinated benzene derivatives. These reactions are crucial for creating compounds with varied industrial and pharmaceutical applications, due to the unique properties imparted by fluorine atoms, such as increased stability and lipophilicity (Chambers, Roche, & Rock, 1996).
Photocatalysis and Radical Reactions
Visible-light-induced atom transfer radical addition and cyclization of perfluoroalkyl halides with 1,n-enynes have been developed to produce halo-perfluorinated N-heterocycles. This method offers a mild and atom-economic access to perfluorinated compounds, highlighting the potential of (3,3,4,4-Tetrafluoro-cyclobut-1-enyl)-benzene and similar structures in photocatalytic and radical-based synthetic chemistry (Wang et al., 2019).
Organic Electronics
The synthesis and ambipolar charge transport properties of tetrafluoropentacene, prepared from a precursor to the central benzene ring, indicate potential applications in organic field-effect transistors (OFETs). Similar fluorinated cyclobutene derivatives could exhibit unique electronic properties useful for the development of electronic materials (Chien et al., 2013).
Molecular Receptors
Computational studies and synthesis of molecular receptors for disubstituted benzenes and biphenyls highlight the role of cyclobutene and fluorinated compounds in creating selective binding sites for specific organic molecules. This research can lead to applications in sensing, separation technologies, and supramolecular chemistry (Macias et al., 2000).
Propiedades
IUPAC Name |
(3,3,4,4-tetrafluorocyclobuten-1-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4/c11-9(12)6-8(10(9,13)14)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCNNWHXJDOTPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(C2(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10606416 | |
| Record name | (3,3,4,4-Tetrafluorocyclobut-1-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10606416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3,4,4-Tetrafluoro-cyclobut-1-enyl)-benzene | |
CAS RN |
313-28-0 | |
| Record name | (3,3,4,4-Tetrafluorocyclobut-1-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10606416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



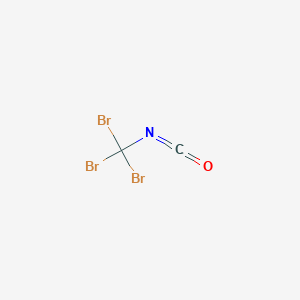
![(3-Nitro[1,1'-biphenyl]-2-yl)methanol](/img/structure/B1628059.png)
![trans-4-[4-(3-Butenyl)cyclohexyl]benzonitrile](/img/structure/B1628060.png)
